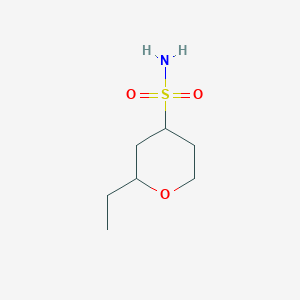

2-Ethyloxane-4-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO3S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

2-ethyloxane-4-sulfonamide |

InChI |

InChI=1S/C7H15NO3S/c1-2-6-5-7(3-4-11-6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |

InChI Key |

LMINNTXEDCOAIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CCO1)S(=O)(=O)N |

Origin of Product |

United States |

Characterization Techniques for 2 Ethyloxane 4 Sulfonamide and Its Derivatives

Spectroscopic Analysis

Spectroscopic analysis involves the interaction of electromagnetic radiation with the molecule to provide information on its structure and the chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR: In ¹H NMR spectroscopy of sulfonamide derivatives, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet peak in the downfield region, generally between δ 8.78 and 11.3 ppm. rsc.orgresearchgate.net The chemical shift can be influenced by factors such as solvent and intramolecular hydrogen bonding. researchgate.net Protons on aromatic rings attached to the sulfonamide moiety usually resonate in the range of δ 6.51 to 7.70 ppm. rsc.org For a compound like 2-Ethyloxane-4-sulfonamide, the protons within the oxane ring and on the ethyl group would show characteristic signals in the upfield region, with their multiplicity and coupling constants providing information about their connectivity.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For sulfonamide derivatives, aromatic carbons typically show signals between δ 111 and 160 ppm. rsc.org In derivatives containing other functional groups, such as a carbonyl group, the carbonyl carbon signal can appear as far downfield as δ 169.4 ppm. rsc.org The carbon atoms of the oxane ring and the ethyl group in this compound would be expected in the aliphatic region of the spectrum.

Table 1: Example ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Sulfonamide Derivative Data is illustrative for a generic sulfonamide derivative based on published findings for this class of compounds. rsc.orgscielo.br

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -SO₂NH- | 8.78 - 11.3 | - |

| Aromatic-H | 6.51 - 7.70 | 111.0 - 160.0 |

| Aliphatic-H (e.g., -CH₃) | ~2.4 | ~21.5 |

| Aliphatic-H (e.g., -CH₂) | Varies | Varies |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The vibrational spectrum is a unique fingerprint of a molecule. researchgate.net

For sulfonamides, characteristic absorption bands are observed for the sulfonyl (SO₂) and amine (N-H) groups. The N–H stretching vibration of the sulfonamide group typically appears in the region of 3349–3144 cm⁻¹. rsc.org The asymmetric and symmetric stretching vibrations of the S=O bond are strong and distinct, occurring around 1350-1330 cm⁻¹ and 1165-1150 cm⁻¹, respectively. scielo.brlibretexts.org For this compound, additional peaks corresponding to C-H stretching of the aliphatic ethyl and oxane groups, as well as C-O stretching of the oxane ring, would be expected.

Table 2: Characteristic IR Absorption Frequencies for Sulfonamide Derivatives This table presents typical frequency ranges for the key functional groups found in sulfonamide compounds. rsc.orgscielo.brlibretexts.org

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H (Sulfonamide) | Stretching | 3349 - 3144 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Variable |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium-Strong |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1330 | Strong |

| S=O (Sulfonyl) | Symmetric Stretching | 1165 - 1150 | Strong |

| C-O (Ether/Oxane) | Stretching | 1260 - 1000 | Strong |

| S-N | Stretching | 914 - 895 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. mdpi.com It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. ijprajournal.com Sulfonamide derivatives containing aromatic rings exhibit characteristic absorption maxima (λmax) in the UV region. pharmahealthsciences.net

The position and intensity of these absorptions can be affected by the substitution pattern on the aromatic ring and the pH of the solution, which can alter the ionization state of the molecule. pharmahealthsciences.netresearchgate.net For instance, a sulfonamide derivative might exhibit multiple absorption bands; one study reported λmax values at 380, 248, and 199 nm for a triazene-substituted sulfonamide. jrespharm.com The analysis of this compound derivatives containing chromophoric groups would utilize UV-Vis spectroscopy to confirm their presence and potentially for quantitative analysis.

Table 3: Example UV-Vis Absorption Maxima (λmax) for Aromatic Sulfonamide Derivatives Data is illustrative and sourced from various sulfonamide derivatives to show typical absorption ranges. pharmahealthsciences.netjrespharm.com

| Compound Type | Solvent/Conditions | λmax (nm) |

| Aromatic Sulfonamide | Alkaline Medium | ~455 |

| Triazene-Sulfonamide Derivative | Ethanol | 380, 248, 199 |

| Substituted Benzenesulfonamide (B165840) | pH Dependent | 230 - 280 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. savemyexams.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or five decimal places), which allows for the determination of the elemental composition of a molecule and its fragments. savemyexams.comwaters.com This high accuracy enables the differentiation between compounds that have the same nominal mass but different molecular formulas. algimed.com For this compound and its derivatives, HRMS is crucial for confirming their identity by matching the measured exact mass with the calculated theoretical mass, typically with an error of less than 5 ppm. algimed.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This technique is widely used for the analysis of sulfonamides in complex mixtures. nih.gov The sample is first separated by an LC column, and the eluting components are then introduced into the mass spectrometer for detection. iaea.org

Electrospray ionization (ESI) is a commonly used ionization technique for sulfonamides, often operated in the positive ion mode to generate protonated molecules [M+H]⁺. nih.govjfda-online.com Tandem mass spectrometry (LC-MS/MS) can be employed for greater selectivity and for structural elucidation by analyzing the fragmentation of a selected parent ion into specific daughter ions. iaea.orgnih.gov This method is highly sensitive and allows for the quantification of sulfonamides at very low concentrations. nih.gov

Chromatographic Purity and Identity Confirmation

Chromatographic techniques are indispensable for separating a compound from impurities and confirming its identity based on its retention behavior. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods used for this purpose in the analysis of sulfonamide derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like sulfonamides. wu.ac.th The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a compound like this compound, a reversed-phase (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water with pH modifiers. nih.govmdpi.com

The identity of the compound is provisionally confirmed by its retention time—the time it takes for the analyte to pass through the column—which should be consistent with a reference standard. Purity is determined by the area of the main compound peak relative to the total area of all peaks in the chromatogram. Modern HPLC systems often use a diode-array detector (DAD) or a mass spectrometer (MS) to provide further structural confirmation. mdpi.com

Research Findings: Studies on various sulfonamides demonstrate that RP-HPLC methods are robust for purity determination. wu.ac.th For instance, the analysis of related p-aminobenzene sulfonamide derivatives has been successfully carried out using C8 columns with a gradient elution of a buffered aqueous phase and an organic solvent. wu.ac.th The methods are validated for linearity, accuracy, and precision to ensure reliable quantification of impurities. mdpi.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separating based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Solvent system to elute the compound. |

| Gradient | 10% B to 90% B over 20 min | Varies solvent composition to elute compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Injection Vol. | 5 µL | The amount of sample introduced into the system. |

| Detection | UV at 265 nm | Wavelength for detecting the sulfonamide chromophore. |

| Expected R_t | ~12.5 min (Hypothetical) | Characteristic retention time for identity confirmation. |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over HPLC, utilizing columns with smaller particle sizes (<2 µm). This results in substantially higher resolution, improved sensitivity, and much faster analysis times. researchgate.net For complex samples or for high-throughput screening, UPLC is often preferred. The fundamental principles of separation are the same as in HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the densely packed columns. nih.gov

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful combination, providing not only retention time data but also mass-to-charge ratio (m/z) and fragmentation patterns, which offer unambiguous identification of the target compound and its impurities. researchgate.netnih.gov

Research Findings: Comparative studies on sulfonamide analysis have shown that UPLC can reduce run times by over 30% while achieving superior peak resolution compared to conventional HPLC. researchgate.net UPLC-MS/MS methods have been developed for the sensitive determination of a wide array of sulfonamides in various matrices. rsc.org These methods exhibit low limits of detection and quantification, often in the nanogram-per-milliliter range, and are validated for specificity and matrix effects. nih.gov

Table 2: Representative UPLC-MS/MS Parameters for Identity Confirmation

| Parameter | Typical Value/Condition | Purpose |

| Column | UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) | High-efficiency stationary phase for rapid separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Solvent system for UPLC-grade separations. |

| Gradient | 5% B to 95% B over 5 min | Fast gradient for high-throughput analysis. |

| Flow Rate | 0.4 mL/min | Optimized flow rate for small particle size columns. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Method for generating ions for mass analysis. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive mass spectrometric detection. |

| MRM Transition | e.g., Precursor Ion > Product Ion (Hypothetical) | Specific mass transition used to identify and quantify the compound. |

| Expected R_t | ~2.8 min (Hypothetical) | Characteristic UPLC retention time. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. openaccessjournals.com For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its structure. The technique involves directing a beam of X-rays onto a crystal and measuring the diffraction pattern produced. This pattern is then used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined. nih.gov

Research Findings: Crystallographic studies of various aromatic and aliphatic sulfonamides have provided detailed insights into their molecular conformations. nih.gov For example, analyses of azatricyclo-sulfonamide derivatives have elucidated their complex 3D structures, which were solved by direct methods and refined using least-squares procedures. openaccessjournals.com Similarly, studies on biguanide-containing aryl sulfonamides have used X-ray crystallography to understand their binding modes in enzyme active sites, clarifying molecular features essential for their biological activity. rsc.org These studies consistently report key geometric parameters of the sulfonamide group, which are largely independent of the nature of the substituents. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₆H₁₃NO₃S | Molecular formula of the compound. |

| Crystal System | Monoclinic | The crystal lattice classification. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| Unit Cell: a | 10.1 Å | Length of the 'a' axis of the unit cell. |

| Unit Cell: b | 8.5 Å | Length of the 'b' axis of the unit cell. |

| Unit Cell: c | 11.3 Å | Length of the 'c' axis of the unit cell. |

| Unit Cell: β | 98.5° | Angle of the 'β' axis of the unit cell. |

| Volume | 958 ų | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| S-N Bond Length | 1.63 Å | Typical distance for a sulfonamide S-N bond. |

| O=S=O Angle | 119.5° | Typical angle for a sulfonamide O=S=O group. |

Structure Activity Relationship Sar Studies of 2 Ethyloxane 4 Sulfonamide and Sulfonamide Analogues

Importance of the Sulfonamide Core Scaffold

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net Its significance stems from its structural resemblance to p-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). nih.gov This mimicry allows sulfonamide-based antibacterials to act as competitive inhibitors of DHPS, thereby blocking the synthesis of folic acid, which is vital for bacterial growth and replication. nih.gov

The versatility of the sulfonamide scaffold extends far beyond its antibacterial origins. ekb.egajchem-b.com It is a key structural motif in drugs with a wide array of biological effects, including diuretics, antidiabetic agents, and inhibitors of specific enzymes like carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2). nih.govjetir.orgfrontiersin.org The ability of the sulfonamide group to engage in multiple interactions with biological targets, combined with its synthetic accessibility and metabolic stability, makes it a privileged scaffold in modern drug discovery. benthamdirect.comekb.eg

Role of Substituents on the N1 Position

The N1 nitrogen of the sulfonamide group is a primary site for chemical modification, and substituents at this position have a profound impact on the molecule's activity. ekb.egpharmacyconcepts.in

Mono-substitution vs. Di-substitution: Generally, N1-monosubstituted sulfonamides are active, while double substitution at the N1 position often leads to inactive compounds. ekb.eg

Nature of the Substituent: The nature of the group attached to the N1 nitrogen significantly influences potency. The introduction of heterocyclic aromatic nuclei at the N1 position has historically yielded highly potent antibacterial compounds. ekb.egpharmacyconcepts.inpharmacy180.com

Acidity and Ionization: The N1 substituent affects the acidity (pKa) of the sulfonamide proton. The ionized form of the sulfonamide is considered the active form, with maximum antibacterial activity often observed for compounds with pKa values between 6.6 and 7.4. pharmacyconcepts.inpharmacy180.com Computational studies have shown that N1-substituents, through a combination of steric and electronic factors, play a crucial role in determining this acidity. core.ac.uk

Table 1: Effect of N1-Substituents on α-Amylase Inhibition

| Compound | N1-Substituent | IC₅₀ (µM) |

|---|---|---|

| 1 | 4-chlorophenyl | 2.348 ± 0.444 |

| 2 | 3,4-dichlorophenyl | 2.064 ± 0.04 |

| 3 | 2,4-dinitrophenyl | 1.571 ± 0.05 |

| 7 | 2-nitrophenyl | 2.118 ± 0.204 |

| Acarbose (Standard) | - | 1.353 ± 0.232 |

Data derived from a study on piperazine (B1678402) sulfonamide analogues. nih.gov

Influence of Substituents on the Aromatic Ring and its Position Relative to Sulfonamide

For classic antibacterial sulfonamides based on the sulfanilamide (B372717) scaffold, the substitution pattern on the aromatic ring is critical for activity.

Essential p-Amino Group: A free aromatic amino group (-NH₂) at the para-position (N4) relative to the sulfonamide group is considered essential for antibacterial activity. ekb.egpharmacy180.com This group can be generated in vivo from a prodrug, such as through the reduction of a nitro group or the hydrolysis of an amide. pharmacy180.com Placing the amino group at the ortho or meta position results in a loss of activity. pharmacy180.com

Direct Attachment: The sulfur atom of the sulfonamide must be directly linked to the benzene (B151609) ring. jetir.orgpharmacy180.com

Ring Substitution: The introduction of additional substituents on the benzene ring generally decreases or abolishes antibacterial activity. pharmacyconcepts.inpharmacy180.com Similarly, replacing the benzene ring with other cyclic systems can also lead to inactive compounds. pharmacy180.com However, for other classes of sulfonamide inhibitors, such as those targeting carbonic anhydrase, substitutions on the aromatic ring are a key strategy for modulating potency and selectivity. acs.orgmdpi.com For instance, electron-withdrawing groups like halogens on the benzenesulfonamide (B165840) ring can enhance inhibitory activity against certain carbonic anhydrase isoforms. mdpi.comnih.gov

Table 2: Influence of Aromatic Ring Substitution on Carbonic Anhydrase (hCA) Inhibition

| Compound | Substituent on Phenyl Ring | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

|---|---|---|---|

| 4a | H | 212.4 | - |

| 4e | 4-F | 91.0 | - |

| 4f | 4-Br | 527.3 | - |

| 4g | 4-CF₃ | - | - |

| 4p | 3,5-di-CF₃ | 5569 | - |

| AAZ (Standard) | - | 250.0 | 12.0 |

Data from a study on pyrrol-2-one sulfonamides. Note: '-' indicates data not provided or activity was significantly lower. acs.org

Stereochemical Considerations and Activity

Stereochemistry can play a decisive role in the biological activity of sulfonamide analogues, particularly when the scaffold incorporates chiral centers. The spatial orientation of key functional groups dictates the quality of fit within a target enzyme's binding site.

In the development of inhibitors for the bacterial enzyme MurD ligase, stereochemistry on a cyclohexyl ring used as a mimetic of D-glutamic acid was shown to be crucial. uliege.be The (1R,2S)-configuration was found to provide a more favorable spatial arrangement of the carboxyl and sulfonamide groups, leading to better enzyme inhibition. uliege.be Similarly, in the design of boronic acid-based β-lactamase inhibitors, a specific (R)-configuration was targeted to mimic the stereochemistry of penicillins and cephalosporins. nih.gov These findings underscore that the three-dimensional structure is a critical determinant of interaction and, consequently, of inhibitory potency.

Impact of Lipophilicity and Polarity on Biological Activity

Lipophilicity, often expressed as the partition coefficient (logP), is a key physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of sulfonamide drugs. mdpi.comtandfonline.com

Membrane Permeability: An optimal level of lipophilicity is required for a drug to effectively cross biological membranes and reach its target. mdpi.com

Protein Binding: Lipophilicity affects the extent to which a drug binds to plasma proteins like albumin. This binding can modulate the drug's availability and half-life. pharmacy180.com

Solubility and Activity: While increased lipophilicity can improve membrane interaction, it can also decrease aqueous solubility. tandfonline.com Structure-activity relationship studies have shown that there is often a strong dependency between lipophilicity and antibacterial activity, with activity sometimes decreasing as lipophilicity increases beyond an optimal point. tandfonline.com Computational and experimental methods, such as reversed-phase HPLC, are used to determine lipophilicity and understand its contribution to biological activity. mdpi.commdpi.com

Electronic Effects of Substituents on Enzyme Binding and Inhibition

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, significantly modulate the activity of sulfonamides. These effects influence the charge distribution across the molecule, the acidity of the sulfonamide N-H bond, and the strength of interactions with the target enzyme. core.ac.uknih.gov

Aromatic Ring Substituents: A linear correlation has been demonstrated between the Hammett constants (a measure of a substituent's electronic effect) of para-substituents on the aryl ring and the acidity of the sulfonamide. core.ac.uk Electron-withdrawing groups generally increase acidity.

N1-Substituents: Substituents on the N1-position that impart electron-rich character to the adjacent SO₂ group can increase bacteriostatic activity. pharmacyconcepts.inpharmacy180.com

Enzyme Binding: In some enzyme systems, electron-withdrawing sulfonamide groups can weaken sigma-bonding but improve pi-backbonding with metal ions in the active site, leading to complex effects on binding stability. nih.gov Density Functional Theory (DFT) calculations are often employed to predict chemical reactivity and identify reactive sites within sulfonamides based on frontier molecular orbital energies (HOMO-LUMO gap) and molecular electrostatic potentials. nih.govrsc.orgresearchgate.net For example, halogen substitutions can enhance biological activity due to their electron-withdrawing effects. nih.gov

Conformational Dynamics and Substrate Discrimination in Target Enzymes

The biological activity of sulfonamides is not only dependent on their static structure but also on their conformational flexibility. researchgate.net The ability of the molecule to adopt a specific low-energy conformation to fit into an enzyme's active site is critical for binding and inhibition. researchgate.net

Furthermore, the target enzyme itself is not a rigid entity. The binding of a substrate or inhibitor can induce significant conformational changes in the enzyme. Studies on Sul enzymes, which confer resistance to sulfonamides, have shown that they possess increased active site conformational dynamics compared to the sensitive DHPS enzyme. nih.gov Specifically, flexible loops near the active site can undergo conformational changes upon ligand binding, which may play a role in discriminating between the natural substrate (PABA) and sulfonamide inhibitors. nih.govbiorxiv.org Understanding these dynamic interactions through methods like X-ray crystallography and molecular dynamics simulations is crucial for designing inhibitors that can overcome resistance. uliege.bebiorxiv.org

Computational and in Silico Approaches in 2 Ethyloxane 4 Sulfonamide Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Ethyloxane-4-sulfonamide, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

Hypothetical Target and Binding Analysis:

Given that the sulfonamide moiety is a well-known inhibitor of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, human carbonic anhydrase II (hCA II) can be selected as a hypothetical target for docking studies. The goal is to predict how this compound might bind within the enzyme's active site.

The sulfonamide group is expected to coordinate with the zinc ion (Zn²⁺) in the active site of hCA II, a characteristic interaction for sulfonamide-based inhibitors. ingentaconnect.comresearchgate.net The docking simulations would likely reveal key hydrogen bond interactions between the sulfonamide's oxygen atoms and the backbone of active site residues. The oxane ring and the ethyl group would be predicted to form hydrophobic and van der Waals interactions with nonpolar residues, further stabilizing the ligand-protein complex.

Table 1: Predicted Interactions of this compound with hCA II Active Site Residues

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Zn²⁺ | Coordination | 2.1 |

| Thr199 | Hydrogen Bond | 2.8 |

| Thr200 | Hydrogen Bond | 3.0 |

| Val121 | Hydrophobic | 3.5 |

| Leu198 | Hydrophobic | 3.8 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jbclinpharm.org For this compound, a QSAR study would involve designing a series of analogues and correlating their structural properties with their inhibitory activity against a target like hCA II.

A hypothetical set of analogues could be generated by modifying the ethyl group (e.g., replacing it with methyl, propyl, or phenyl groups) or by altering the substitution pattern on the oxane ring. The biological activity (e.g., IC₅₀ values) of these compounds would then be determined experimentally. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analogue. A QSAR equation would then be derived to predict the activity of new, unsynthesized compounds.

Table 2: Hypothetical QSAR Data for this compound Analogues

| Analogue | R-Group at C2 | LogP | Molar Refractivity | IC₅₀ (µM) |

| 1 | -CH₃ | 1.5 | 45.2 | 1.2 |

| 2 | -CH₂CH₃ | 2.0 | 49.8 | 0.8 |

| 3 | -CH₂CH₂CH₃ | 2.5 | 54.4 | 1.5 |

| 4 | -Phenyl | 3.2 | 65.1 | 0.5 |

Pharmacophore Modeling and Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dergipark.org.tr Based on the predicted binding mode of this compound in the hCA II active site, a pharmacophore model can be constructed.

This model would likely consist of the following features:

A zinc-binding feature corresponding to the sulfonamide group.

Two hydrogen bond acceptor features from the sulfonyl oxygens.

A hydrophobic feature representing the ethyl group and parts of the oxane ring.

This pharmacophore model can then be used to virtually screen large chemical databases to identify novel and structurally diverse compounds that match the model and are therefore potential inhibitors of the target enzyme.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. peerj.com For this compound, MD simulations of the ligand-protein complex (e.g., with hCA II) can provide insights into the stability of the binding pose predicted by molecular docking. nih.gov

These simulations can reveal:

The flexibility of the ligand within the active site.

The stability of key hydrogen bonds and other interactions over the simulation time.

The role of water molecules in mediating ligand-protein interactions.

Conformational changes in the protein upon ligand binding.

The results of MD simulations can help to refine the understanding of the binding mechanism and confirm the importance of specific interactions, providing a more dynamic picture than the static view offered by docking.

In Silico Screening for Novel Analogues and Bioisosteres

In silico screening involves the use of computational methods to search for compounds with desired properties in a virtual library. This approach can be used to identify novel analogues of this compound or its bioisosteres.

Analogue Screening: Using the pharmacophore model or the docked structure of this compound as a template, virtual libraries can be screened to find compounds with similar features but different chemical scaffolds.

Bioisosteric Replacement: Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological properties. nih.gov For this compound, potential bioisosteric replacements for the sulfonamide group could include a carboxylic acid or an acylsulfonamide, which may offer advantages in terms of physicochemical properties or binding affinity. drughunter.com The oxane ring could be replaced by other heterocyclic systems like pyran or piperidine (B6355638) to explore different conformational spaces.

Table 3: Potential Bioisosteric Replacements for this compound Moieties

| Original Moiety | Bioisosteric Replacement | Rationale |

| Sulfonamide | Carboxylic Acid | Mimics hydrogen bonding and acidic properties. drughunter.com |

| Sulfonamide | Acylsulfonamide | Can increase acidity to better mimic carboxylic acids and form additional hydrogen bonds. drughunter.com |

| Oxane | Pyran | Similar six-membered oxygen-containing heterocycle with different saturation. |

| Oxane | Cyclohexane (B81311) | Removes the heteroatom to purely explore hydrophobic interactions. |

Prediction of Biological Activity and Target Engagement

The culmination of the aforementioned in silico approaches allows for a robust prediction of the biological activity and target engagement of this compound and its analogues. By integrating the results from molecular docking, QSAR, pharmacophore modeling, and MD simulations, a comprehensive profile of the compound's potential can be built.

Predicted Biological Activity: Based on its structural similarity to known carbonic anhydrase inhibitors and the favorable interactions predicted by docking and MD simulations, this compound is predicted to be an inhibitor of carbonic anhydrases.

Target Engagement: The in silico models suggest that the primary mode of target engagement involves the coordination of the sulfonamide group to the zinc ion in the active site of carbonic anhydrases, supported by a network of hydrogen bonds and hydrophobic interactions.

These computational predictions provide a strong rationale for the synthesis and experimental evaluation of this compound as a potential therapeutic agent.

Preclinical Research Methodologies and Models in Sulfonamide Evaluation

In Vitro Experimental Models

In vitro models are the cornerstone of early-stage preclinical research, offering a controlled environment to study the effects of a compound like 2-Ethyloxane-4-sulfonamide. These models, which include isolated enzymes, receptors, and cultured cells, allow for the systematic dissection of the compound's mechanism of action and its biological effects in a reproducible and often high-throughput manner.

Enzyme-Based Assays (e.g., colorimetric, fluorometric, spectroscopic assays)

Enzyme-based assays are fundamental for determining if a test compound, such as this compound, acts as an inhibitor or activator of a specific enzyme. The sulfonamide class of drugs is historically known to target enzymes, most notably dihydropteroate (B1496061) synthase (DHPS) in microorganisms. nih.govnih.gov Modern drug discovery often investigates sulfonamides for their effects on a wider range of enzymes, including carbonic anhydrases (CAs), kinases, and proteases, which are implicated in various diseases. nih.govmdpi.com

These assays measure enzyme activity by monitoring the consumption of a substrate or the formation of a product over time. The detection method can be colorimetric, fluorometric, or spectroscopic, depending on the nature of the reaction. tandfonline.com For instance, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined by measuring the enzyme's reaction rate in the presence of varying concentrations of the inhibitor. nih.govtandfonline.com

A typical enzyme inhibition assay for a sulfonamide might involve the following steps:

Incubation of the target enzyme with various concentrations of the test compound.

Initiation of the enzymatic reaction by adding the substrate.

Measurement of the reaction rate using a suitable detection method.

Calculation of inhibition parameters like IC50.

For example, in the evaluation of sulfonamides targeting carbonic anhydrase II (CA II), a stopped-flow spectrophotometric assay can be used to measure the enzyme-catalyzed CO2 hydration activity. nih.gov Similarly, for potential antibacterial sulfonamides targeting DHPS, assays can be designed to quantify the enzyme's ability to synthesize dihydropteroate. acs.org

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Sitagliptin (Standard) | DPP-IV | In Vitro Enzyme Assay | 0.018 | mdpi.com |

| Coumarin-Sulfonamide 6j | DPP-IV | 10.14 | ||

| Benzylamine-Sulfonamide 4i | hMAO-B | 0.041 | tandfonline.com |

Receptor-Based Assays

Receptor-based assays are employed to determine if a compound binds to and modulates the function of a specific receptor. These assays are crucial for sulfonamides designed to interact with targets other than enzymes, such as G-protein coupled receptors (GPCRs). For example, certain sulfonamides have been investigated as ligands for serotonin (B10506) (5-HT) or orexin (B13118510) receptors. acs.orgscispace.com

These assays can take several forms, including:

Radioligand Binding Assays: These classic assays use a radiolabeled ligand known to bind to the receptor of interest. The test compound's ability to displace the radioligand is measured, providing information on its binding affinity (Ki).

Fluorescence Polarization Assays: This technique can be used to monitor binding events in real-time. A fluorescently labeled tracer binds to the receptor, and displacement by a test compound results in a change in the polarization of the emitted light. researchgate.net

Functional Assays: These assays measure the downstream consequences of receptor binding, such as changes in intracellular second messengers (e.g., cAMP, IP3, Ca2+) or reporter gene activation. For instance, an assay could measure the accumulation of inositol (B14025) phosphate (B84403) (IP) to determine the agonist activity of a compound at the human orexin-2 receptor (hOX2R). acs.org

Receptor-based assays offer the advantage of broad-spectrum binding analysis, making them suitable for screening a group of related compounds simultaneously. researchgate.net

| Compound Class | Target Receptor | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| Sulfonamides | Orexin-2 Receptor (hOX2R) | IP Functional Assay | Identified as agonists for treating sleep disorders. | acs.org |

| Sulfonamides | 5-HT7 Receptor | Radioligand Binding Assay | Characterized as selective ligands with antidepressant potential. | scispace.com |

| Sulfonamides | Dihydropteroate Synthase (DHPS) | Fluorescence Polarization Assay | Developed for high-throughput screening of 35 sulfonamides. | researchgate.net |

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating a compound like this compound, as they assess its effects on intact, living cells. nih.gov These assays can measure a wide range of cellular processes, including proliferation, viability, cytotoxicity, cell cycle progression, and apoptosis. nih.govaacrjournals.orgnih.gov

Cell Culture Models (e.g., bacterial strains, fungal strains, cancer cell lines)

The choice of cell model is dictated by the intended therapeutic application of the compound.

Bacterial and Fungal Strains: For antimicrobial screening, various bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains are used. nih.govfrontiersin.org The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth, is a standard metric determined in these models. nih.gov

Cancer Cell Lines: A vast number of established human cancer cell lines (e.g., HeLa, MCF-7, HCT116) are available to test the antiproliferative or cytotoxic activity of potential anticancer agents. aacrjournals.orgnih.govchemmethod.com Assays such as the MTT assay are commonly used to measure cell viability and determine the IC50 value of a compound. nih.gov

Specialized Cell Lines: For other therapeutic areas, specific cell lines are used. For example, in virology, cell lines that can be infected with a particular virus are used to screen for antiviral activity. nih.govplos.org

High-Throughput Screening (HTS) Techniques

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify "hits" with a desired biological activity. frontiersin.orgfrontiersin.org Cell-based HTS assays are often automated and miniaturized (e.g., using 96- or 384-well plates) to increase throughput and reduce costs. nih.gov These screens can be designed to measure various endpoints, such as cell death, reporter gene expression, or changes in protein levels. frontiersin.orgplos.org For example, a screen could be developed to identify sulfonamides that inhibit the cytopathic effect induced by a virus or that prime the plant immune system. frontiersin.orgnih.gov

Assays for Target Engagement in Cellular Contexts (e.g., Cellular Thermal Shift Assay - CETSA)

A critical question in drug development is whether a compound actually binds to its intended target within the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly assesses this target engagement. mdpi.comresearchgate.net The principle behind CETSA is that when a ligand binds to its target protein, it generally increases the protein's thermal stability. mdpi.comnews-medical.net

The CETSA workflow typically involves:

Treating intact cells with the test compound.

Heating the cells to various temperatures, causing unstabilized proteins to denature and aggregate.

Lysing the cells and separating the soluble protein fraction from the precipitated, denatured proteins.

Detecting the amount of soluble target protein remaining at each temperature, often by Western blotting or mass spectrometry. mdpi.com

A shift in the melting curve of the target protein to a higher temperature in the presence of the compound confirms target engagement. researchgate.net An isothermal dose-response format of CETSA can also be used to determine the potency of a compound in a cellular context by measuring the concentration-dependent stabilization at a fixed temperature. mdpi.com

| Assay Type | Cell Model | Compound Class | Endpoint Measured | Reference |

|---|---|---|---|---|

| Antiproliferative Assay (MTT) | MCF-7, HeLa (Cancer Cell Lines) | Novel Sulfonamides | Cell Viability (IC50) | nih.gov |

| Antiviral HTS | Vero Cells | Sulfonamides | Inhibition of Nipah virus-induced cytopathic effect (EC50) | nih.gov |

| Plant Immune Priming Assay | Arabidopsis Suspension Cells | Sulfonamides | Potentiation of pathogen-induced cell death | frontiersin.orgfrontiersin.org |

| Cell Cycle Analysis | HCT116-C9 (Colon Cancer) | Antitumor Sulfonamides (E7010, E7070) | Cell cycle arrest (G1, G2, or M phase) | nih.govaacrjournals.org |

| Cellular Thermal Shift Assay (CETSA) | Various Cell Lines | General Drug Candidates | Ligand-induced protein thermal stabilization | mdpi.comnews-medical.net |

Reporter Gene Assays

Reporter gene assays are a cornerstone of modern drug discovery, providing a sensitive and high-throughput method to quantify the functional activity of a compound on a specific biological pathway or target. In these assays, a cell line is engineered to contain a "reporter gene" (e.g., luciferase or green fluorescent protein - GFP) linked to a specific genetic regulatory element that is responsive to the target of interest. Activation or inhibition of the target pathway by a test compound, such as a novel sulfonamide, results in a measurable change in the expression of the reporter gene.

This methodology is widely used in the evaluation of sulfonamides for various therapeutic indications. For instance, in the search for inhibitors of the Hypoxia-inducible factor (HIF) pathway, which is implicated in cancer, researchers have employed reporter assays. nih.gov In one such study, a library of compounds, including arylsulfonamides, was screened using a cell line containing a hypoxia response element (HRE) linked to a luciferase reporter gene. nih.gov This allowed for the identification of sulfonamide structures that effectively inhibited the HIF pathway under hypoxic conditions, with the most active compounds demonstrating dose-dependent inhibition and providing initial structure-activity relationships (SAR). nih.gov

Similarly, phenotypic screens for anti-HIV agents have utilized reporter cell lines where HIV-1 infection induces the expression of GFP. plos.org This system enables the high-throughput screening of chemical libraries to identify compounds, including a novel sulfonamide scaffold, that interfere with any stage of the viral replication process, as measured by a reduction in GFP signal. plos.org Other applications include using NF-κB luciferase reporter assays to screen for sulfonamides that can block TNF-α induced signaling in inflammatory disease models and cell-based functional assays to identify sulfonamide derivatives that act as antagonists for specific receptors, such as the 5-HT6 receptor. frontiersin.orgasianpubs.org

The data below illustrates typical results from reporter gene assays used to characterize sulfonamide compounds.

Table 1: Examples of Reporter Gene Assays in Sulfonamide Evaluation

| Sulfonamide Class | Assay Target/Pathway | Reporter System | Outcome/Finding | Reference |

|---|---|---|---|---|

| Arylsulfonamides | HIF-1 Pathway | HRE-Luciferase | Identified potent inhibitors of HIF-1 pathway under hypoxia. | nih.gov |

| Dihydrobenzo[cd]indole-6-sulfonamides | NF-κB Pathway | NF-κB-Luciferase | Measured dose-dependent suppression of TNF-α induced signaling. | frontiersin.org |

| Novel Sulfonamide Scaffold | HIV-1 Replication | LTR-GFP | Identified compound with strong anti-HIV activity in a full replication assay. | plos.org |

| Benzopyran Sulfonamides | 5-HT6 Receptor | Cell-Based Reporter | Tested for antagonistic activity towards the 5-HT6 receptor. | asianpubs.org |

Biochemical Assays in Cell Lysates

Following initial screening, biochemical assays performed on cell lysates (the mixture of cellular components obtained after breaking the cells open) are critical for elucidating a compound's mechanism of action. These assays allow for the direct measurement of a compound's effect on specific enzymes, proteins, or signaling molecules within the cellular environment.

For sulfonamide evaluation, a common technique is the Western blot analysis of total cell lysates. acs.org This method is used to detect and quantify changes in the expression levels of specific proteins involved in pathways of interest. For example, in cancer research, lysates from sulfonamide-treated cells can be probed with antibodies against proteins that regulate cell cycle progression or apoptosis, such as cyclins or Bcl-2 family proteins, to understand how the compound exerts its antiproliferative effects. acs.orgmdpi.com

Enzyme-linked immunosorbent assays (ELISAs) are another powerful tool used on cell lysates to quantify levels of specific proteins, such as growth factor receptors or proteases. mdpi.com For instance, the effect of isatin (B1672199) sulfonamide derivatives on cancer cells has been investigated by measuring levels of Epidermal Growth Factor Receptor (EGFR) and urokinase Plasminogen Activator (uPA) in cell lysates. mdpi.com Furthermore, direct enzyme activity assays can be performed. The potency of active sulfonamides identified in a screen was confirmed by testing their ability to inhibit the hydrolysis of ATP by their target, the V1-ATPase enzyme, in prepared cell fractions. nih.gov

These biochemical assays are essential for confirming that a sulfonamide engages its intended molecular target and for characterizing its downstream cellular consequences.

Table 2: Applications of Biochemical Assays in Cell Lysates for Sulfonamide Research

| Assay Type | Target/Analyte | Sulfonamide Type Studied | Purpose of Assay | Reference |

|---|---|---|---|---|

| Western Blot | Cell Cycle Proteins | Methanesulfonamide analogue of cryptopleurine | To determine the mechanism of G0/G1 cell cycle arrest. | acs.org |

| ELISA | EGFR, uPA, Bcl-2 | Isatin Sulfonamide Derivatives | To evaluate effects on key cancer-related proteins. | mdpi.com |

| ATP Hydrolysis Assay | V1-ATPase | Novel active sulfonamides | To confirm direct inhibition of enzyme activity. | nih.gov |

| Protein Quantification | Dihydropteroate synthase (DHPS) | N/A (Enzyme study for biosensor) | To analyze purified enzyme from cell lysate via SDS-PAGE. | nih.gov |

In Vivo Animal Models

In vivo animal models are an indispensable step in preclinical drug development, providing the first look at a compound's efficacy and behavior within a whole, living organism.

Selection of Appropriate Disease Models

The selection of an animal model is dictated by the therapeutic goal of the sulfonamide being developed. The model must recapitulate key aspects of the human disease it is intended to treat.

Oncology: For anticancer sulfonamides, patient-derived xenograft (PDX) models or standard tumor xenograft models are commonly used. plos.org In these models, human cancer cells (e.g., pancreatic cancer lines Panc-1 or Mia Paca-2) are implanted into immunocompromised mice, which are then treated with the test compound to evaluate its effect on tumor growth. plos.org

Neurodegenerative Disease: To assess sulfonamides designed for conditions like Alzheimer's disease, researchers use models that mimic cognitive deficits. For example, the scopolamine-induced amnesia model in rats is used to evaluate the ability of sulfonamide-based cholinesterase inhibitors to reverse memory impairment. mdpi.com

Pain and Inflammation: The efficacy of sulfonamides as analgesics is often tested in rodent models of pain. The formalin test, where injection of formalin into a mouse's paw induces a biphasic pain response, is used to assess efficacy in both acute and inflammatory pain. nih.gov For anti-inflammatory sulfonamides, an ATP-induced paw edema model in mice can be used to quantify the inhibition of the inflammatory response. mdpi.com

Metabolic and Ocular Diseases: For diabetes research, diabetes can be chemically induced in rats using agents like alloxan, creating a model to test the hypoglycemic effects of novel sulfonamides. mdpi.com For developing antiglaucoma agents, rabbit models are used where the sulfonamide's ability to lower intraocular pressure can be directly measured. nih.gov

The choice of species (e.g., mouse, rat, rabbit) and the specific disease induction method are critical for ensuring the results are relevant to the human condition. nih.goviomcworld.com

Design of Preclinical Efficacy Studies

A robust preclinical efficacy study must be carefully designed to yield clear, reproducible, and translatable results. jax.org Key design elements include the establishment of clear endpoints, appropriate dosing, and measures to minimize bias. jax.org

Endpoints and Efficacy Measures: The primary endpoint must be a quantifiable measure of therapeutic effect. In oncology xenograft models, this is typically the inhibition of tumor growth over time, often measured by caliper. plos.org In behavioral models, such as those for pain or memory, endpoints include latency times in maze tests or pain-related behaviors like paw licking. mdpi.comnih.gov

Dose-Response and Target Engagement: Studies should evaluate the sulfonamide at multiple dose levels to establish a dose-response relationship. plos.orgjax.org For example, a study of the sulfonamide KCN1 in pancreatic cancer models tested the agent at both 30 mg/kg and 60 mg/kg, demonstrating greater tumor growth inhibition at the higher dose. plos.org It is also crucial to verify that the drug reaches and engages its target in vivo, which may require measuring unbound plasma concentrations of the compound and correlating them with the observed pharmacodynamic effect. researchgate.net

Minimizing Bias: To ensure the validity of the results, studies should incorporate randomization of animals into treatment groups and blinding of investigators to the treatment allocation, especially when subjective outcome measures are used. jax.org Monitoring animal body weight and general health throughout the study is also standard practice to assess for potential toxicity. plos.org

Independent replication of findings, ideally in a second animal model or species, is a critical step before a compound is considered for progression to clinical trials. jax.org

Advanced Preclinical Modeling

To bridge the gap between traditional in vitro assays and in vivo animal studies, more complex and physiologically relevant models are being developed.

Artificial Organ Development

The limitations and ethical considerations associated with traditional animal models have spurred the development of innovative in vitro systems that more accurately mimic human physiology. mdpi.comfrontiersin.org Among the most promising of these are artificial organ models, particularly organ-on-a-chip (OoC) technology. nih.govbohrium.com These microfluidic devices are designed to recapitulate the structure and function of human organs, providing a more relevant platform for assessing the efficacy and toxicity of new compounds like sulfonamides. frontiersin.orgscirp.org

Organ-on-a-chip systems are micro-engineered devices that house living human cells in a controlled microenvironment, simulating the physiological conditions of a specific organ. frontiersin.org This technology allows for the investigation of drug metabolism, transport, and potential toxicity in a human-relevant context, which is often a challenge with animal models due to species-specific differences. mdpi.comfrontiersin.org For instance, a "liver-on-a-chip" can be used to study the metabolic profile of a novel sulfonamide, while a "kidney-on-a-chip" can assess its potential for nephrotoxicity. mdpi.com

The ability to connect multiple organ chips in a "human-on-a-chip" system further enhances their predictive power by modeling the complex interactions between different organs. nih.govscirp.org This integrated approach can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate throughout the body. frontiersin.org

Table 1: Comparison of Preclinical Models for Sulfonamide Evaluation

| Model Type | Advantages | Disadvantages | Relevance to Sulfonamide Evaluation |

| 2D Cell Culture | High-throughput, low cost | Lacks physiological relevance, poor cell-cell interaction | Initial screening for cytotoxicity |

| Animal Models | Systemic effects can be observed | Species differences, ethical concerns, expensive | In vivo efficacy and toxicity testing |

| Organ-on-a-Chip | High physiological relevance, human-specific data mdpi.comnih.gov | Technically complex, lower throughput than 2D culture | Evaluation of organ-specific toxicity and metabolism mdpi.com |

Table 2: Illustrative Data from a Hypothetical Kidney-on-a-Chip Study of a Sulfonamide Compound

| Compound Concentration (µM) | Cell Viability (%) | Biomarker of Kidney Injury (e.g., KIM-1) Fold Change |

| 0 (Control) | 100 | 1.0 |

| 10 | 95 | 1.2 |

| 50 | 82 | 3.5 |

| 100 | 65 | 8.1 |

This table represents hypothetical data to illustrate the type of information that can be obtained from an organ-on-a-chip experiment. Actual data would be specific to the compound being tested.

Compliance with Good Laboratory Practice (GLP) Standards in Preclinical Studies

Good Laboratory Practice (GLP) refers to a set of principles that provides a framework within which to plan, perform, monitor, record, report, and archive non-clinical safety studies. kcasbio.comwuxiapptec.com Adherence to GLP is a regulatory requirement for preclinical data intended to support applications for research or marketing permits for new drugs, including sulfonamides. fda.gov The primary goal of GLP is to ensure the quality, integrity, and reliability of the data submitted to regulatory authorities like the Food and Drug Administration (FDA). kcasbio.comfda.gov

GLP standards encompass all aspects of a preclinical study, including:

Personnel: All individuals involved in the study must have the necessary education, training, and experience to perform their assigned functions. wuxiapptec.com

Facilities: The laboratory facilities must be of suitable size, construction, and location to facilitate proper study conduct. wuxiapptec.com

Equipment: Equipment used in the study must be appropriately designed, calibrated, and maintained. wuxiapptec.com

Standard Operating Procedures (SOPs): Written SOPs for all routine procedures must be in place and followed.

Study Plan (Protocol): A detailed written protocol must be established prior to the initiation of the study, outlining the objectives and methods.

Data Recording and Archiving: All raw data, documentation, protocols, specimens, and final reports must be archived for a specified period. wuxiapptec.com

While early-stage discovery studies may not always be conducted under full GLP compliance, pivotal non-clinical safety studies that are intended to support an Investigational New Drug (IND) application must adhere to these rigorous standards. nih.govresearchgate.net This includes studies such as repeated-dose toxicity, safety pharmacology, and genotoxicity assessments. nih.gov For sulfonamides, which have a known potential for hypersensitivity reactions and other adverse effects, meticulous documentation and quality assurance under GLP are paramount to accurately characterize their safety profile. nih.gov

Table 3: Key Differences Between GLP and Non-GLP Studies

| Feature | GLP Study | Non-GLP Study |

| Regulatory Requirement | Required for IND submission wuxiapptec.comnih.gov | Not required for regulatory submission |

| Quality Assurance Unit | Independent QA unit is mandatory | Not required |

| Documentation | Extensive and highly controlled | Less stringent |

| Study Director | Single point of study control | May not have a designated Study Director |

| Purpose | Definitive safety assessment for regulatory purposes kcasbio.com | Exploratory, range-finding, and early discovery wuxiapptec.com |

Future Directions and Research Gaps for 2 Ethyloxane 4 Sulfonamide

Exploration of Novel Biological Targets

The sulfonamide group is a key pharmacophore present in drugs with a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.net The initial target for classical sulfonamides was dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govsemanticscholar.org However, the structural versatility of the sulfonamide moiety allows for the design of ligands for a vast array of other biological targets. nih.gov

Future research on 2-Ethyloxane-4-sulfonamide would begin with broad screening to identify novel biological targets. The oxane ring introduces a heterocyclic component that could confer selectivity for specific enzyme isoforms or receptor subtypes. Key target classes to investigate would include:

Carbonic Anhydrases (CAs): Sulfonamides are potent inhibitors of CAs, which are involved in various physiological processes. Inhibition of specific CA isozymes has therapeutic applications in glaucoma, epilepsy, and cancer. researchgate.netnih.gov

Kinases: As critical regulators of cell signaling, kinases are major targets in oncology. Certain sulfonamide-containing drugs have shown kinase inhibitory activity.

Proteases: These enzymes are involved in viral replication, cancer progression, and other diseases. The sulfonamide group can act as a zinc-binding group in the active site of metalloproteases.

Receptors: N-alkylation of the sulfonamide moiety has been explored as a strategy for designing selective ligands for G protein-coupled receptors, such as serotonin (B10506) (5-HT) and dopamine receptors, which are targets for central nervous system disorders. nih.gov

A hypothetical screening cascade for this compound is outlined below.

| Target Class | Screening Assay Type | Potential Therapeutic Area |

| Carbonic Anhydrases | Enzymatic Inhibition Assay | Glaucoma, Cancer |

| Kinome Panel | Radiometric or FRET Assays | Oncology, Inflammation |

| Protease Panel | Fluorogenic Substrate Assay | Infectious Disease, Cancer |

| Receptor Binding Panel | Radioligand Binding Assay | Neurology, Psychiatry |

Development of Targeted Delivery Systems

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended site of action while minimizing exposure to healthy tissues. Targeted delivery systems can enhance efficacy and reduce off-target effects. For a novel compound like this compound, research into advanced delivery systems would be a critical step. google.comfrontiersin.org

Strategies could include:

Nanoparticle Encapsulation: Encapsulating the compound within lipid or polymeric nanoparticles can improve solubility, stability, and pharmacokinetic profiles. frontiersin.orgnih.gov These nanoparticles can be further functionalized with targeting ligands.

Peptide-Drug Conjugates: Attaching specific peptides that bind to receptors overexpressed on diseased cells (e.g., tumor cells) can guide the drug to its target. nih.govresearchgate.net This approach leverages receptor-mediated endocytosis for cellular uptake.

Antibody-Drug Conjugates (ADCs): For potent analogues of this compound, conjugation to a monoclonal antibody that targets a specific cell-surface antigen would represent a highly selective delivery strategy, particularly in oncology.

Combination Therapies Involving this compound Analogues

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of treating complex diseases like cancer and infectious diseases. nih.gov The rationale is to achieve synergistic effects, overcome drug resistance, and reduce toxicity. nih.gov

Future research should investigate the potential of this compound analogues in combination regimens. For instance, if an analogue shows antibacterial activity by inhibiting DHPS, combining it with trimethoprim, which inhibits the subsequent enzyme in the folic acid pathway (dihydrofolate reductase), could lead to a potent synergistic and bactericidal effect. nih.govla.gov If an analogue demonstrates anticancer properties, it could be combined with standard-of-care chemotherapeutics or targeted agents to enhance tumor cell killing.

Addressing Resistance Mechanisms through Rational Design

Drug resistance is a major impediment to the long-term efficacy of antimicrobial and anticancer agents. rupahealth.com For sulfonamides, resistance in bacteria is well-documented and often arises from mutations in the target enzyme (DHPS) that reduce drug binding affinity or through the acquisition of resistance genes (e.g., sul1, sul2) that encode a drug-insensitive version of the enzyme. nih.govsemanticscholar.orgrupahealth.com

Rational drug design can be employed to create next-generation analogues of this compound that can overcome known resistance mechanisms. This involves:

Structural Analysis: Obtaining high-resolution crystal structures of the target protein, both in its wild-type and resistant forms.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the ethyloxane and sulfonamide moieties to understand how structural changes affect potency against both sensitive and resistant targets. acs.org

Computational Modeling: Using the structural data to computationally design new modifications that can form favorable interactions with the mutated target or exploit different binding pockets, thereby evading resistance. nih.gov

Application of Advanced Computational Tools for Drug Design

Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of new therapeutic agents. mdpi.comresearchgate.net For a novel scaffold like this compound, these tools would be invaluable.

Molecular Docking: This technique would be used to predict the binding pose and affinity of this compound and its analogues within the active site of various potential biological targets. nih.govmdpi.com This helps prioritize which compounds to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the drug-target complex over time, helping to assess the stability of binding interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized analogues, guiding further design efforts.

A hypothetical workflow is shown below.

| Computational Tool | Purpose | Expected Output |

| Molecular Docking | Predict binding mode and score potential targets. | Ranked list of targets; predicted binding poses. |

| MD Simulations | Assess the stability of the ligand-protein complex. | Data on conformational changes and interaction stability. |

| QSAR Modeling | Relate chemical structure to biological activity. | A predictive model to guide the design of more potent compounds. |

Integration of Omics Data for Mechanistic Elucidation

To fully understand the mechanism of action of a novel compound, a systems-level approach is necessary. "Omics" technologies (genomics, transcriptomics, proteomics, metabolomics) provide a global view of cellular responses to a drug, offering deep mechanistic insights.

If this compound or its analogues show promising activity, omics studies would be a key research direction.

Transcriptomics (RNA-Seq): Would reveal which genes are up- or down-regulated in response to drug treatment, pointing to the cellular pathways being affected.

Proteomics: Would identify changes in protein expression and post-translational modifications, helping to confirm the drug's target and uncover off-target effects.

Metabolomics: Would analyze changes in the levels of small-molecule metabolites, providing a functional readout of the cellular state after drug exposure. For example, in bacteria, a buildup of p-aminobenzoic acid (PABA) could confirm inhibition of the folic acid synthesis pathway. nih.gov

Integrating these datasets can build a comprehensive picture of the drug's mechanism, identify biomarkers of response or resistance, and potentially reveal new therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.